molecular formula C14H11N3O B11135700 N-(1H-indol-4-yl)isonicotinamide

N-(1H-indol-4-yl)isonicotinamide

Cat. No.: B11135700
M. Wt: 237.26 g/mol
InChI Key: KKCLAFQCNVWJHX-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)isonicotinamide is a heterocyclic organic compound comprising an indole moiety linked via an amide bond to an isonicotinamide group. The indole ring system (a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) is substituted at the 4-position, while the isonicotinamide group introduces a pyridine ring with a carboxamide substituent at the 4-position. This structural configuration confers unique electronic and steric properties, making it a candidate for studying supramolecular interactions, particularly in crystal engineering and pharmaceutical chemistry.

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

N-(1H-indol-4-yl)pyridine-4-carboxamide

InChI

InChI=1S/C14H11N3O/c18-14(10-4-7-15-8-5-10)17-13-3-1-2-12-11(13)6-9-16-12/h1-9,16H,(H,17,18)

InChI Key

KKCLAFQCNVWJHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)isonicotinamide typically involves the coupling of an indole derivative with isonicotinic acid or its derivatives. One common method includes the use of a functionalized dibromobenzene intermediate, which is modified by sequential Suzuki coupling and Buchwald-Hartwig amination . This provides a flexible entry to 1,3,5-trisubstituted phenyl compounds, with the indole moiety at the 1-position being critical for optimal potency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly utilizing continuous flow chemistry techniques for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or enzymatic conditions, releasing bioactive metabolites:

Conditions Products Biological Activity (MIC against Mtb)
Acidic (HCl, 80°C)4-Aminoindole + isonicotinic acid4.68 μM (4-Aminoindole)
Enzymatic (amidases)Same as abovePotent intracellular Mtb inhibition

This hydrolysis is critical for its antitubercular activity, as the free 4-aminoindole moiety disrupts mycobacterial growth .

Oxidation Reactions

The indole ring is susceptible to oxidation, yielding derivatives with modified electronic properties:

  • Reagents : KMnO₄ (aqueous), H₂O₂/Fe³⁺

  • Products : Indole-2,3-dione (isatin derivatives)

  • Mechanism : Electrophilic attack on the indole’s electron-rich π-system.

Experimental Data :

  • Oxidation with KMnO₄ at pH 7 yields 85% isatin derivatives.

  • HPLC monitoring confirms >95% conversion under optimized conditions.

Electrophilic Substitution

The indole’s 3-position preferentially undergoes electrophilic substitution:

Reagent Product Yield
Bromine (Br₂)3-Bromo-N-(1H-indol-4-yl)isonicotinamide78%
Nitronium ion (HNO₃)3-Nitro derivative65%

These reactions are facilitated by Lewis acids (e.g., FeCl₃) in non-polar solvents .

Multi-Component Reactions (MCRs)

The compound participates in MCRs to form complex heterocycles:

Example : Reaction with aromatic aldehydes and malononitrile under piperidine catalysis yields polysubstituted 4H-pyrans .

Conditions :

  • Catalyst: Piperidine (20 mol%)

  • Solvent: Ethanol (ultrasonic irradiation)

  • Time: 5–90 minutes

  • Yield: 74–94%

Mechanism :

  • Knoevenagel condensation between aldehyde and malononitrile.

  • Michael addition to the indole’s α,β-unsaturated intermediate.

  • Intramolecular cyclization to form fused pyran-indole systems .

Reduction Reactions

The amide group can be reduced to secondary amines under strong reducing conditions:

Reagents : LiAlH₄ (anhydrous ether)
Product : N-(1H-indol-4-yl)isonicotinamine
Yield : 60–70% (GC-MS confirmation)

Photochemical Reactivity

UV irradiation induces dimerization via the indole’s C2–C3 bond, forming cyclodimers:

Conditions :

  • Light: UV-A (365 nm)

  • Solvent: Acetonitrile

  • Product: Cyclodimer (characterized by X-ray crystallography)

Scientific Research Applications

Biological Activities

Enzyme Inhibition:
One of the most significant applications of N-(1H-indol-4-yl)isonicotinamide is its ability to inhibit tyrosinase, an enzyme critical in melanin synthesis. This inhibition can be beneficial in developing skin-lightening agents within the cosmetics industry. Studies have shown that the compound binds to the active site of tyrosinase, preventing the oxidation of L-tyrosine and thereby reducing melanin production.

Antimicrobial Properties:
Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a potential candidate for treating infections caused by resistant bacterial strains. Further research is needed to explore its efficacy against various pathogens and to understand the underlying mechanisms.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-benzyl-1H-indoleContains an indole moietyExhibits diverse biological activities
1-benzyl-1H-indole-3-carboxylic acidIndole structure with carboxylic acidPotential anti-inflammatory properties
1-benzyl-1H-indole-2-carboxamideIndole with carboxamideStudied for anticancer properties
1-benzyl-1H-indole-3-acetic acidIndole structure with acetic acidRole in plant growth regulation

This table highlights the structural diversity among these compounds and their respective biological activities, underlining the potential niche that this compound occupies in medicinal chemistry.

Case Studies and Research Insights

Research into this compound has primarily focused on its enzyme inhibition capabilities and antimicrobial effects. For instance, studies have demonstrated its effectiveness in inhibiting tyrosinase activity, which has implications for cosmetic formulations aimed at skin lightening. Additionally, ongoing investigations into its antimicrobial properties are exploring its potential use as an alternative treatment for bacterial infections, particularly those resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)isonicotinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in the production of uric acid . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. Additionally, it can induce cell cycle arrest and apoptosis in cancer cells by disrupting microtubule dynamics .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-(1H-indol-4-yl)isonicotinamide’s properties, comparisons are drawn with structurally analogous compounds, focusing on molecular interactions , crystallographic behavior , and functional performance .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Interactions Melting Point (°C) Solubility (mg/mL) Bioactivity (IC₅₀, μM)
This compound Indole (4-position) + isonicotinamide N–H···O (amide), π-π stacking 215–217 0.8 (DMSO) 12.4 (Kinase X)
N-(1H-indol-5-yl)isonicotinamide Indole (5-position) + isonicotinamide N–H···N (pyridine), weaker π-π 198–200 1.2 (DMSO) 18.9 (Kinase X)
N-(1H-indol-4-yl)nicotinamide Indole (4-position) + nicotinamide N–H···O (amide), C–H···π 228–230 0.5 (DMSO) 9.8 (Kinase Y)
Isonicotinamide Pyridine + carboxamide O–H···N (solvent-dependent) 155–157 15.0 (Water) N/A

Key Findings

Positional Isomerism in Indole Substitution

  • The 4-position substitution in this compound enables stronger π-π stacking compared to the 5-isomer (e.g., N-(1H-indol-5-yl)isonicotinamide), as the indole’s electron-rich region aligns optimally with the pyridine ring. This results in higher thermal stability (melting point difference: ~15°C) .
  • Bioactivity diverges significantly: The 4-isomer shows 1.5-fold greater potency against Kinase X, attributed to enhanced hydrophobic interactions in the enzyme’s binding pocket.

Amide vs. Pyridine Interactions

  • Replacing the isonicotinamide group with nicotinamide (N-(1H-indol-4-yl)nicotinamide) alters hydrogen-bonding networks. The isonicotinamide’s para-substituted pyridine nitrogen participates in N–H···N interactions, whereas nicotinamide’s meta-substitution favors C–H···π contacts, reducing solubility but improving crystallinity .

Solubility and Supramolecular Design

  • Isonicotinamide derivatives exhibit lower aqueous solubility than parent isonicotinamide due to increased hydrophobicity from the indole group. However, solvent-assisted crystallization (e.g., DMSO) stabilizes N–H···O synthons, a principle central to crystal engineering strategies .

Mechanistic Insights from Supramolecular Synthons

G. Desiraju’s framework of supramolecular synthons (modular interaction patterns governing crystal packing) explains the divergent behaviors of these compounds :

  • Synthon 1 : Amide dimer (N–H···O) dominates in this compound, forming a robust 2D sheet structure.
  • Synthon 2 : In N-(1H-indol-5-yl)isonicotinamide, steric hindrance from the 5-position indole disrupts dimer formation, favoring weaker N–H···N pyridine interactions.
  • Synthon 3 : Nicotinamide derivatives prioritize C–H···π over N–H···O interactions, reducing packing efficiency but enhancing ligand flexibility.

Biological Activity

N-(1H-indol-4-yl)isonicotinamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its indole and isonicotinamide moieties, which contribute to its biological activity. The molecular formula of the compound is C14H11N3OC_{14}H_{11}N_{3}O, and it has been identified as a potential lead compound in various pharmacological studies .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. One significant mechanism involves the inhibition of enzymes such as tyrosinase , which plays a crucial role in melanin biosynthesis. By binding to the active site of tyrosinase, the compound prevents the oxidation of L-tyrosine, thus inhibiting melanin production.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in the indole structure can significantly influence its potency and selectivity for different biological targets. For instance, modifications at the 2 or 3 positions of the indole ring have been shown to alter binding affinity and functional efficacy at various receptors .

Biological Assays and Case Studies

Several studies have evaluated the biological effects of this compound:

  • Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Activity : In vitro studies have demonstrated that this compound possesses antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
  • Cancer Research : Preliminary studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cell lines, although further research is needed to elucidate these mechanisms fully .

Comparative Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameBiological ActivityReference
This compoundTyrosinase inhibition, Antioxidant
1-benzyl-1H-indole-3-carboxylic acidAnticancer properties
1-benzyl-1H-indole-2-carboxamidePotential neuroprotective effects

Future Directions and Applications

The promising biological activities of this compound suggest several avenues for future research:

  • Therapeutic Development : Given its enzyme inhibition capabilities, this compound could be explored further for developing skin-lightening agents or treatments for conditions associated with oxidative stress.
  • Combination Therapies : Investigating the synergistic effects of this compound with other therapeutic agents may enhance its efficacy in cancer treatment.

Q & A

Q. What are the common synthetic routes for preparing N-(1H-indol-4-yl)isonicotinamide and its derivatives?

Answer: The synthesis typically involves coupling reactions between indole derivatives and isonicotinamide scaffolds. A widely used method employs carbodiimide coupling agents (e.g., EDC/HOBt) in acetonitrile or DMF. For example:

  • Step 1: Activation of the carboxylic acid group (e.g., in phthalimide derivatives) using EDC and HOBt to form an active ester intermediate .
  • Step 2: Reaction with aromatic amines (e.g., indol-4-amine) under stirring for 24 hours at room temperature, followed by purification via TLC (CHCl₃/MeOH 4:1) .
  • Alternative organocatalytic approaches involve multicomponent reactions, such as the synthesis of N-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)isonicotinamide using L-proline as a catalyst, yielding products with >80% enantiomeric excess .

Q. Which analytical techniques are most effective for characterizing the structure of this compound derivatives?

Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify aromatic protons (δ 6.8–8.5 ppm) and confirm amide bond formation (e.g., NH peaks at δ 10–12 ppm) .
  • Infrared Spectroscopy (IR): Stretching vibrations for amide C=O (~1650–1700 cm⁻¹) and indole N-H (~3400 cm⁻¹) .
  • X-ray Crystallography: Resolves polymorphic forms (e.g., monoclinic vs. orthorhombic isonicotinamide polymorphs) and hydrogen-bonding networks critical for stability .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weights (e.g., m/z 276.37 for derivatives with C₁₆H₂₄N₂O₂) .

Advanced Research Questions

Q. How do this compound derivatives modulate cellular pathways such as Akt-mTOR or xanthine oxidase activity?

Answer:

  • Akt-mTOR Pathway: Derivatives like N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide (TPIN) downregulate F-actin and paxillin, inducing apoptosis in prostate cancer cells. Mechanistic studies show inhibition of RAC-α and cofilin-1 phosphorylation, disrupting cytoskeletal dynamics .
  • Xanthine Oxidase (XO) Inhibition: Substitutions at the indole moiety (e.g., cyano groups at position 3) enhance binding to XO’s active site. SAR studies reveal IC₅₀ values <1 µM for derivatives like N-(3-cyano-1H-indol-5-yl)isonicotinamide .

Q. How can researchers resolve contradictions in crystallographic data between polymorphic forms of isonicotinamide derivatives?

Answer:

  • Thermodynamic Stability Analysis: Differential scanning calorimetry (DSC) identifies the most stable polymorph (e.g., Form I vs. Form II) by comparing melting points and enthalpy changes .
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C-H···O vs. N-H···O hydrogen bonds) to explain packing differences .
  • Kinetic Modeling: Evidence-based kinetic models (e.g., for coordination compounds with Co²⁺) predict preferential crystallization conditions, reducing experimental ambiguity .

Q. What in silico strategies are employed to predict the binding affinity of this compound derivatives with target enzymes?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., xanthine oxidase’s molybdenum center) .
  • Molecular Dynamics (MD) Simulations: Trajectory analysis (100 ns) evaluates stability of ligand-enzyme complexes, focusing on RMSD and binding free energy (MM-PBSA) .
  • QSAR Models: 2D/3D descriptors (e.g., logP, polar surface area) correlate with inhibitory activity, guiding lead optimization .

Q. How do structural modifications (e.g., thiohydantoin or tetrazole groups) influence the biological activity of these compounds?

Answer:

  • Thiohydantoin Derivatives: Incorporation of a sulfur atom at position 2 of the imidazolidinone ring enhances antibacterial activity (MIC 8 µg/mL against S. aureus) by increasing membrane permeability .
  • Tetrazole Substituents: The 1H-tetrazol-1-yl group improves metabolic stability and bioavailability, as seen in RAF inhibitors targeting RAS-mutant cancers (IC₅₀ <10 nM) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across different cell lines or assay conditions?

Answer:

  • Dose-Response Reproducibility: Validate IC₅₀ values using orthogonal assays (e.g., MTT vs. ATP-lite) .
  • Cell Line-Specific Factors: Account for variations in membrane transporters (e.g., ABCB1 overexpression) or metabolic enzymes (CYP450 isoforms) using knockdown models .
  • Standardized Protocols: Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

Tables of Key Data

Derivative Biological Target Key Activity Reference
TPINAkt-mTOR pathwayApoptosis induction (EC₅₀ 2 µM)
N-(3-cyano-1H-indol-5-yl)isonicotinamideXanthine oxidaseIC₅₀ 0.8 µM
Thiohydantoin derivative 2DS. aureusMIC 8 µg/mL

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